Sofalcone Total Synthesis Yield: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde Route vs. Prior Art Routes
In the improved sofalcone preparation method of CN1733682A, using 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (designated '4-(3-methyl-2-butene oxygen base) phenyl aldehyde') as the aldehyde component in the key cross-aldol condensation step raises the overall yield to more than 70.0%, compared to 45.0% reported for earlier synthetic routes that construct the prenyl ether at an earlier or later stage . The patent specifically quantifies this yield advantage across multiple embodiments (Embodiment 1 final step: 95.8% yield for the ester hydrolysis; cumulative yield >70%) .
| Evidence Dimension | Overall isolated yield of sofalcone from synthetic sequence |
|---|---|
| Target Compound Data | >70.0% overall yield when used as the key intermediate |
| Comparator Or Baseline | 45.0% overall yield in prior art routes (without pre-installed prenyloxybenzaldehyde) |
| Quantified Difference | Absolute yield improvement of ≥25 percentage points (1.55-fold relative improvement) |
| Conditions | Multi-step sofalcone synthesis as described in CN1733682A; cross-aldol condensation of 4-(3-methyl-2-butenyloxy)benzaldehyde with 2-ethoxycarbonylmethoxy-4-(3-methyl-2-butenyloxy)acetophenone under alkaline conditions (KOH/ethanol) |
Why This Matters
For procurement decisions in pharmaceutical intermediate supply chains, a ≥25% absolute yield advantage directly translates to lower cost-of-goods, reduced waste, and fewer purification cycles at manufacturing scale.
- [1] CN1733682A – Sofalcone preparation method, claims and embodiments, specifically lines 115-145 describing yield advantage over prior art. View Source
